(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate
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Overview
Description
(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a fluorenylideneamino group attached to a 2,4-dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoren-9-ylideneamino) 2,4-dichlorobenzoate typically involves the reaction of fluorenone with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylideneamino group to a fluorenylamine group.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenylamine derivatives, and various substituted benzoates, depending on the specific reagents and conditions used.
Scientific Research Applications
(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (Fluoren-9-ylideneamino) 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The fluorenylideneamino group can interact with biological macromolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also contains a fluorenylidene group and is known for its aggregation-induced emission properties.
2,7-Dichloro-9H-fluorene-based thiazolidinone: This compound shares the fluorenylidene core and exhibits significant biological activities.
Uniqueness
(Fluoren-9-ylideneamino) 2,4-dichlorobenzoate is unique due to its combination of the fluorenylideneamino group with the 2,4-dichlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(fluoren-9-ylideneamino) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2/c21-12-9-10-17(18(22)11-12)20(24)25-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAVPNWGGROHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367167 |
Source
|
Record name | (fluoren-9-ylideneamino) 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-49-2 |
Source
|
Record name | (fluoren-9-ylideneamino) 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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